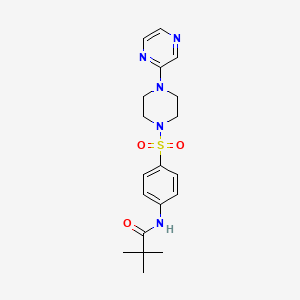

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide

CAS No.: 1049493-59-5

Cat. No.: VC4293823

Molecular Formula: C19H25N5O3S

Molecular Weight: 403.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049493-59-5 |

|---|---|

| Molecular Formula | C19H25N5O3S |

| Molecular Weight | 403.5 |

| IUPAC Name | 2,2-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |

| Standard InChI | InChI=1S/C19H25N5O3S/c1-19(2,3)18(25)22-15-4-6-16(7-5-15)28(26,27)24-12-10-23(11-13-24)17-14-20-8-9-21-17/h4-9,14H,10-13H2,1-3H3,(H,22,25) |

| Standard InChI Key | OSHUMRRDVZHLBE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |

Introduction

Chemical Overview

N-(4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is a synthetic organic compound featuring a complex molecular structure. It combines a pyrazine ring, a piperazine group, a sulfonamide linkage, and a pivalamide moiety. These structural components contribute to its potential applications in medicinal chemistry.

Structural Features

The compound's structure integrates:

-

A pyrazine ring that enhances aromaticity and electronic properties.

-

A piperazine moiety that provides flexibility and potential for hydrogen bonding.

-

A sulfonamide group, which is commonly associated with biological activity.

-

A bulky pivalamide group, contributing to steric effects and lipophilicity.

Synthesis Pathways

The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide typically involves multi-step organic reactions:

-

Formation of the Piperazine Derivative:

-

Pyrazine is reacted with piperazine under controlled conditions to form the pyrazin-piperazine intermediate.

-

-

Sulfonation:

-

The intermediate is subjected to sulfonation using an appropriate sulfonyl chloride derivative to introduce the sulfonamide functionality.

-

-

Amidation:

-

The sulfonated product undergoes amidation with pivaloyl chloride or a similar reagent to attach the pivalamide group.

-

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Piperazine Reaction | Pyrazine + Piperazine, solvent (e.g., DMF), base (e.g., K2CO3) | Pyrazin-piperazine intermediate |

| Sulfonation | Sulfonyl chloride, solvent (e.g., DCM), base (e.g., Et3N) | Sulfonamide derivative |

| Amidation | Pivaloyl chloride, solvent (e.g., THF), catalyst (e.g., DMAP) | Final compound |

Biological Activity

The compound's structural features suggest potential bioactivity in various therapeutic areas:

-

Enzyme Inhibition: The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase or kinases.

-

Receptor Modulation: Piperazine derivatives often interact with neurotransmitter receptors or transporters.

Related Studies

Numerous studies highlight the relevance of similar compounds:

-

Kinase Modulation: Sulfonamides have been shown to regulate protein kinases like SGK1, which are implicated in inflammatory diseases .

-

Antifungal Activity: Related sulfonamides exhibit antifungal properties against Candida species .

-

Anticonvulsant Activity: Piperazine derivatives have demonstrated efficacy in epilepsy models .

Table 2: Comparative Bioactivity of Related Compounds

Potential for Drug Development

The combination of pharmacophores in N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide makes it an attractive candidate for further development as a pharmaceutical agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume